2,7-Dimethyl-1,3-benzoxazol-5-amine

Overview

Description

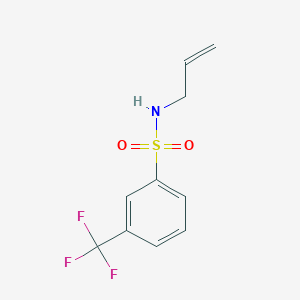

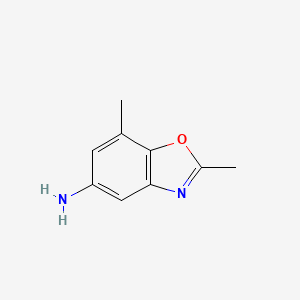

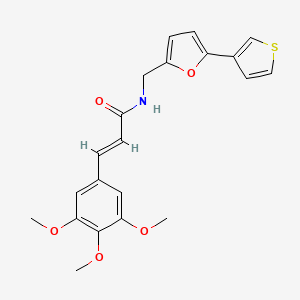

2,7-Dimethyl-1,3-benzoxazol-5-amine is a chemical compound with the molecular formula C9H10N2O . It is a derivative of benzoxazole, a bicyclic planar molecule that is extensively used as a starting material for different mechanistic approaches in drug discovery .

Molecular Structure Analysis

The molecular structure of 2,7-Dimethyl-1,3-benzoxazol-5-amine consists of a benzoxazole ring with two methyl groups attached at the 2nd and 7th positions and an amine group at the 5th position .Scientific Research Applications

Microwave-Assisted Synthesis of Benzoxazole Derivatives

Benzoxazole and its derivatives are significant in medicinal chemistry and material science due to their wide range of pharmacological activities and important properties. Microwave-assisted synthesis has emerged as a technique to increase diversity and speed in modern chemistry. This method has proven beneficial for the synthesis of benzoxazole derivatives, offering a more effective interior heating method by directly coupling microwave energy with the molecules, leading to the fast and efficient achievement of benzoxazoles with diverse substituents in high yield (Özil & Menteşe, 2020).

Curing Parameters and Properties of Acrylic Bone Cements

The role of tertiary aromatic amines, such as 2,7-Dimethyl-1,3-benzoxazol-5-amine, as activators in the benzoyl peroxide/amine system for curing acrylic resins is crucial. These compounds significantly affect the curing parameters, which is vital for biomedical applications like dental resins or acrylic bone cements. The review also highlights the effect of temperature on curing parameters, underscoring the importance of considering thermal trauma associated with the implantation of acrylic bone cements (Vázquez, Levenfeld, & Román, 1998).

Configurational Isomerism in Tetraazacyclotetradecane Compounds

The study of configurational isomerism in compounds related to 2,7-Dimethyl-1,3-benzoxazol-5-amine, such as 2,5,5,7,9,12,12,14-octamethyl-1,4,8,11-tetraazacyclotetradecane, is significant in understanding the structural and functional diversity of these molecules. This research reviews the chemistry of cyclic tetraamines and their metal-ion compounds, focusing on structural studies that allow for unambiguous assignment of configuration. Such detailed structural analysis is critical for the development of compounds with specific biological or chemical properties (Curtis, 2012).

Chemistry and Biological Activity of Benzazepines

Benzazepines, including derivatives of 2,7-Dimethyl-1,3-benzoxazol-5-amine, have been studied for their structure-activity relationships. This research has identified several benzazepines with cytotoxic activity against human leukemia cells, offering insights into their potential as therapeutic agents. The production of radicals and the interaction with DNA highlight the diverse biological activities of these compounds, including their potential role in treating multidrug resistance (Kawase, Saito, & Motohashi, 2000).

Benzoxazinoids in Plant Defence and Antimicrobial Activity

Benzoxazinoids, including benzoxazoles and their derivatives, play a significant role in plant defense against microbiological threats. This review offers an extensive overview of natural benzoxazinoids, their biosynthesis, and their antimicrobial activity. Despite monomeric natural benzoxazinoids lacking potency as antimicrobial agents, the 1,4-benzoxazin-3-one backbone is a promising scaffold for designing new antimicrobial compounds, demonstrating the importance of benzoxazole derivatives in developing future antimicrobial strategies (de Bruijn, Gruppen, & Vincken, 2018).

Future Directions

Mechanism of Action

Target of Action

The primary targets of 2,7-Dimethyl-1,3-benzoxazol-5-amine are currently unknown

Mode of Action

It is known that benzoxazoles, a class of compounds to which 2,7-dimethyl-1,3-benzoxazol-5-amine belongs, often interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can lead to changes in the conformation or activity of the target molecules.

Biochemical Pathways

properties

IUPAC Name |

2,7-dimethyl-1,3-benzoxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-5-3-7(10)4-8-9(5)12-6(2)11-8/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUCIYGFWUQDEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(=N2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2945671.png)

![N-([2,2'-bifuran]-5-ylmethyl)cinnamamide](/img/structure/B2945673.png)

![1-[4-(1-Adamantyl)phenoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2945676.png)

![N-(1-Cyanocyclohexyl)-2-[3-hydroxy-3-(triazol-1-ylmethyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2945677.png)

![4-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2945679.png)

![N-(2,6-difluorobenzyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2945685.png)

![3'-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2945686.png)

![1,3-dimethyl-2,4-dioxo-N-phenethyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2945690.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2945691.png)